molecular formula C9H9Br2I B3215448 3,5-Dibromo-2-iodoisopropylbenzene CAS No. 1160575-04-1

3,5-Dibromo-2-iodoisopropylbenzene

Cat. No. B3215448
CAS RN: 1160575-04-1
M. Wt: 403.88 g/mol
InChI Key: ACAFALRTQYMSKN-UHFFFAOYSA-N
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Description

“3,5-Dibromo-2-iodoisopropylbenzene” is a chemical compound with the molecular formula C9H9Br2I . It contains a total of 21 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .


Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-2-iodoisopropylbenzene” includes a six-membered aromatic ring, with two bromine atoms and one iodine atom attached to the ring . The isopropyl group is also attached to the ring .

Scientific Research Applications

Environmental Contaminant Analysis

Halogenated compounds, including those similar to 3,5-Dibromo-2-iodoisopropylbenzene, have been studied for their presence and impact on the environment. For instance, research on halogenated indigo dyes has indicated that such compounds can form during the manufacturing process and have been detected in environmental samples. These compounds are persistent and possess dioxin-like toxicological potential, highlighting the importance of identifying and understanding the sources and impacts of various halogenated compounds in the environment (Parette et al., 2015).

Supramolecular Chemistry and Material Science

The study of benzene-1,3,5-tricarboxamide demonstrates the importance of halogenated compounds in developing supramolecular structures for various applications, from nanotechnology to biomedical applications. These studies underscore the potential for compounds like 3,5-Dibromo-2-iodoisopropylbenzene to contribute to advanced material science through their incorporation into complex molecular assemblies (Cantekin et al., 2012).

Nanotechnology and Energy Storage

Research into the controllable synthesis of nanostructured materials, such as molybdenum disulfide (MoS2), for energy storage applications, highlights the broader context in which halogenated compounds can play a role. By manipulating the synthesis and functionalization of these materials, researchers can improve energy storage solutions, suggesting a potential area of application for halogenated compounds in enhancing the performance of energy storage devices (Liang Li et al., 2019).

Toxicology and Environmental Health

Understanding the environmental concentrations and toxicology of halogenated compounds, such as tribromophenol, is crucial for assessing their impact on health and ecosystems. Studies in this field help to determine the persistence, bioaccumulation potential, and toxic effects of these compounds, providing valuable information for environmental protection and regulatory actions (Koch & Sures, 2018).

properties

IUPAC Name

1,5-dibromo-2-iodo-3-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2I/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAFALRTQYMSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)Br)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262371
Record name 1,5-Dibromo-2-iodo-3-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-iodoisopropylbenzene

CAS RN

1160575-04-1
Record name 1,5-Dibromo-2-iodo-3-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160575-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dibromo-2-iodo-3-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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